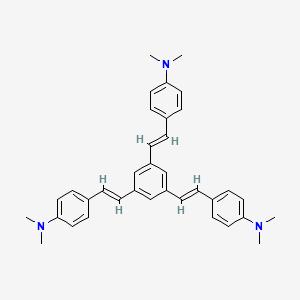

4,4',4''-((1E,1'E,1''E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline)

Description

Properties

Molecular Formula |

C36H39N3 |

|---|---|

Molecular Weight |

513.7 g/mol |

IUPAC Name |

4-[(E)-2-[3,5-bis[(E)-2-[4-(dimethylamino)phenyl]ethenyl]phenyl]ethenyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C36H39N3/c1-37(2)34-19-13-28(14-20-34)7-10-31-25-32(11-8-29-15-21-35(22-16-29)38(3)4)27-33(26-31)12-9-30-17-23-36(24-18-30)39(5)6/h7-27H,1-6H3/b10-7+,11-8+,12-9+ |

InChI Key |

VSAWFEVXRZAILT-SRDSWEMOSA-N |

Isomeric SMILES |

CN(C1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)/C=C/C3=CC=C(C=C3)N(C)C)/C=C/C4=CC=C(C=C4)N(C)C)C |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)C=CC3=CC=C(C=C3)N(C)C)C=CC4=CC=C(C=C4)N(C)C |

Origin of Product |

United States |

Preparation Methods

Formation of N,N-Dimethylaniline

N,N-Dimethylaniline (CAS RN: 121-69-7) is commercially available but can be synthesized by dimethylation of aniline using methyl iodide or dimethyl sulfate under basic conditions.

Vinylation via Heck Coupling

A styrene derivative is attached to N,N-dimethylaniline using the Heck reaction:

- Reaction Conditions :

- Example Protocol :

Threefold Heck Coupling to the Benzene Core

The final step involves coupling three equivalents of vinyl-N,N-dimethylaniline to 1,3,5-tribromobenzene:

Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (6 mol%) |

| Base | K₂CO₃ (3 equiv per Br site) |

| Solvent | Toluene/ethanol/water (3:1:1) |

| Temperature | 100°C, 24–48 hours |

| Atmosphere | Nitrogen |

| Vinyl precursor | 3.3 equiv per Br site |

Procedure

- 1,3,5-Tribromobenzene (1 mmol), vinyl-N,N-dimethylaniline (3.3 mmol), Pd(PPh₃)₄ (0.06 mmol), and K₂CO₃ (9 mmol) are dissolved in a toluene/ethanol/water mixture.

- The reaction is refluxed under nitrogen, monitored by TLC.

- Post-reaction, the mixture is extracted with dichloromethane, washed with brine, and dried over MgSO₄.

- Purification via column chromatography (silica gel, chloroform/hexane) yields the product as a pale yellow solid.

Yield and Characterization

- Yield : 50–60%.

- Melting Point : 213–216°C.

- ¹H NMR (CDCl₃) : δ 8.95–8.89 (m, 6H, aromatic), 7.76–7.74 (m, 12H, ethene and aromatic), 3.02 (s, 18H, N–CH₃).

Alternative Synthetic Routes

Sonogashira Coupling for Alkyne Intermediates

While less common, Sonogashira coupling has been explored for analogous triarylbenzenes:

Wittig Reaction

The Horner-Wadsworth-Emmons variant offers stereoselective ethene formation:

- Reactants : 1,3,5-Benzene tricarbaldehyde and N,N-dimethylaniline-derived phosphonate esters.

- Conditions : NaH, THF, 0°C to room temperature.

- Yield : ≤35%, limited by incomplete tris-alkenylation.

Challenges and Mitigation Strategies

Industrial-Scale Considerations

Chemical Reactions Analysis

4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring are replaced with other groups, using reagents like halogens or alkylating agents.

Scientific Research Applications

4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 4,4’,4’‘-((1E,1’E,1’'E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline) involves its interaction with molecular targets through its ethene-2,1-diyl linkages and N,N-dimethylaniline groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound’s ability to donate or accept electrons also plays a crucial role in its mechanism of action, particularly in electronic applications.

Comparison with Similar Compounds

Key Properties :

- Synthesis: TETAB-DMA can be synthesized via Sonogashira cross-coupling reactions, similar to other triagonal ethynyl-bridged compounds (e.g., –3 describe analogous viologen derivatives using Pd/Cu catalysts).

Comparison with Structurally Similar Compounds

Viologen-Based Triagonal Derivatives

The viologen derivative 4,4',4′′-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide (–9) shares a triagonal core but differs in substituents:

- Structure : Pyridinium rings (electron-deficient) instead of dimethylaniline (electron-rich).

- Redox Activity : Viologens undergo reversible one-electron reductions, enabling electrochromism (color changes from colorless dication to blue radical cation) .

- Optical Properties :

- Applications : Electrochromic devices, batteries, and charge-transfer complexes .

Contrast with TETAB-DMA :

- Viologens are redox-active but lack strong fluorescence, whereas TETAB-DMA's dimethylaniline groups may enhance fluorescence via ICT.

Triagonal Aniline-Based Ligands (TETAB)

Contrast with TETAB-DMA :

Pyrazine-Aniline Hybrid (PENDA)

Contrast with TETAB-DMA :

- PENDA’s pyrazine core introduces electron-deficient character, whereas TETAB-DMA’s benzene core is electron-neutral.

Data Tables

Table 1: Structural and Optical Comparison

Table 2: Redox and Electronic Properties

*Predicted based on analogous dimethylaniline derivatives.

TETAB-DMA in Covalent Organic Frameworks

- Photocatalytic Potential: TETAB’s COFs demonstrate efficient charge separation for CO₂ reduction . TETAB-DMA’s electron-rich structure could enhance this further.

PENDA’s Solvent-Responsive Behavior

- ICT Dynamics : PENDA’s fluorescence shifts with solvent polarity, enabling its use as a microenvironment probe .

Biological Activity

4,4',4''-((1E,1'E,1''E)-Benzene-1,3,5-triyltris(ethene-2,1-diyl))tris(N,N-dimethylaniline), commonly referred to as compound 34631-21-5, is a synthetic organic compound characterized by its complex structure involving multiple ethylene and benzene moieties. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimalarial applications.

- Molecular Formula : C36H39N3

- Molecular Weight : 513.7 g/mol

- CAS Number : 34631-21-5

Biological Activity Overview

The biological activity of compound 34631-21-5 has been explored in several studies, revealing its potential efficacy against various biological targets. The following sections summarize key findings related to its anticancer and antimalarial properties.

Anticancer Activity

Research indicates that compounds with similar structural features to 34631-21-5 exhibit promising anticancer activity. For instance:

- Mechanism of Action : Studies suggest that compounds with multiple aromatic rings can interact with DNA and inhibit cell proliferation through apoptosis induction.

- Case Studies :

- A related study demonstrated that tri-arm star-shaped compounds showed significant cytotoxicity against cancer cell lines such as HeLa and L929. These compounds exhibited selectivity indices greater than 111, indicating a high therapeutic window .

- In vitro assays revealed that modifications to the substituents on the benzene rings could enhance or diminish biological activity, emphasizing the importance of structural optimization.

| Compound | IC50 (µM) | Cell Line | Selectivity Index |

|---|---|---|---|

| Compound A | 0.9 | P. falciparum 3D7 | >111 |

| Compound B | 1.4 | HeLa | 40.3 |

| Compound C | 26 | L929 | 29 |

Antimalarial Activity

The antimalarial potential of structurally similar compounds has also been investigated:

- Efficacy Against Malaria : Dimeric stilbenes have shown significant activity against the malaria parasite Plasmodium falciparum, with IC50 values as low as 0.9 µM for certain derivatives . This suggests that modifications to the core structure may enhance antimalarial properties.

- Mechanistic Insights : Compounds similar to 34631-21-5 have been reported to trigger selective apoptotic cell death in malaria parasites, highlighting a potential pathway for therapeutic intervention .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 34631-21-5. Key observations include:

- Electron Density Modulation : Increasing electron density on specific aromatic rings tends to enhance activity against cancer and malaria cells.

- Substituent Effects : The introduction of hydroxyl or methoxy groups at strategic positions on the benzene rings has been shown to significantly improve potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.